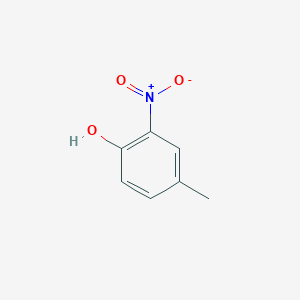










|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[OH:11])([O-:3])=[O:2].[H-].[Na+].Br[C:15]([CH3:22])([CH3:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17].[OH-].[Na+]>CN1CCCN(C)C1=O.C(OCC)(=O)C>[CH3:21][C:15]([O:11][C:5]1[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])([CH3:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
11.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(N(CCC1)C)=O
|
|
Name
|
|
|
Quantity
|
3.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
13.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at about 100° C. for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The organic solution was separated
|
|
Type
|
WASH
|
|
Details
|
washed twice with 1M sodium hydroxide solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was purified by flash column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with a mixture of ethyl acetate and hexane, (increasing from 5:95 v/v to 10:90 v/v),
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)(C)OC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.48 g | |
| YIELD: CALCULATEDPERCENTYIELD | 24.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |